3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Overview
Description
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a useful research compound. Its molecular formula is C9H13ClN2O2S and its molecular weight is 248.73 g/mol. The purity is usually 95%.
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Mechanism of Action
- It’s important to note that this compound belongs to the pyrazole family, which has been investigated for its diverse biological activities . Pyrazoles often interact with enzymes, receptors, and other cellular components.
Target of Action
Mode of Action
- The compound exhibits potent antioxidant properties. It inhibits superoxide anion production, lipid peroxidation, and NADPH oxidase activity . In thrombin-stimulated platelets, it almost restores oxidative phosphorylation efficiency, protecting against oxidative stress . In endothelial cells, it shows inhibition activity against H2O2-stimulated cells . The compound demonstrates anticancer activity, particularly against solid tumor and leukemia cell lines .
Biochemical Analysis
Biochemical Properties
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). This compound interacts with CDK2/cyclin A2 complex, leading to the inhibition of its enzymatic activity . The interaction is characterized by the formation of hydrogen bonds with key amino acid residues in the active site of CDK2, which results in the stabilization of the compound-enzyme complex and subsequent inhibition of CDK2 activity . This inhibition is crucial in regulating cell cycle progression and has potential implications in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cell lines, such as MCF-7 and HCT-116, by altering cell cycle progression and promoting cell death . Additionally, it affects cell signaling pathways, including the inhibition of CDK2, which plays a pivotal role in cell proliferation and survival . The compound also influences gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of CDK2 activity. The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding prevents the phosphorylation of CDK2 substrates, thereby inhibiting cell cycle progression and inducing apoptosis . Additionally, the compound may influence other molecular targets involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro studies has shown sustained inhibition of CDK2 activity and prolonged induction of apoptosis in cancer cell lines . In in vivo studies, the compound has demonstrated consistent anticancer effects over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity and induces apoptosis without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects . Additionally, the compound may influence metabolic flux and metabolite levels in cells, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported into cells via membrane transporters, where it accumulates in the cytoplasm and nucleus . Binding proteins within the cell may facilitate the localization and retention of the compound in specific cellular compartments, enhancing its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with CDK2 and other molecular targets . Post-translational modifications, such as phosphorylation, may influence the subcellular localization of the compound, directing it to specific compartments or organelles . This targeted localization is essential for the compound’s efficacy in inhibiting CDK2 activity and inducing apoptosis .
Biological Activity
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a heterocyclic compound with a unique structure that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H13ClN2O3S
- Molecular Weight : 216.73 g/mol
- CAS Number : 2090371-16-5
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antiviral properties and potential therapeutic applications. The following sections detail its mechanisms of action and specific biological effects.
1. Antiviral Activity
Recent studies have indicated that compounds similar to 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exhibit significant antiviral activity against various viruses. For instance:
- Mechanism : The compound may inhibit viral replication by targeting specific viral enzymes or proteins involved in the viral life cycle.
- Case Study : In a study focused on coronaviruses, derivatives of this compound showed promising results in inhibiting viral entry and replication in vitro .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Activity Spectrum : It displays activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study reported that derivatives of thiopyrano compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against various bacterial strains .
The mechanisms by which 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways essential for pathogen survival.
- Interaction with Cellular Targets : It has been suggested that such compounds can interact with cellular receptors or proteins that modulate immune responses.
Data Table: Biological Activity Summary
Biological Activity | Mechanism | Reference |
---|---|---|
Antiviral | Inhibits viral replication | |
Antimicrobial | Inhibits bacterial growth | |
Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers tested the antiviral efficacy of a series of thiopyrano compounds against SARS-CoV-2. The results indicated a significant reduction in viral load when treated with these compounds compared to controls.
Case Study 2: Antimicrobial Testing
A comprehensive study evaluated the antimicrobial effectiveness of the compound against clinical isolates. The findings revealed that it was particularly effective against resistant strains of Staphylococcus aureus.
Properties
IUPAC Name |
3-(chloromethyl)-2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole 5,5-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-2-12-9(5-10)7-6-15(13,14)4-3-8(7)11-12/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAGXNWACNIWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CS(=O)(=O)CCC2=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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